molecular formula C9H18BFO2 B8605220 4,4,5,5-Tetramethyl-2-(3-fluoropropyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-fluoropropyl)-1,3,2-dioxaborolane

Cat. No. B8605220
M. Wt: 188.05 g/mol
InChI Key: PMAHLRZSXVKZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-(3-fluoropropyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C9H18BFO2 and its molecular weight is 188.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-(3-fluoropropyl)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-(3-fluoropropyl)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,4,5,5-Tetramethyl-2-(3-fluoropropyl)-1,3,2-dioxaborolane

Molecular Formula

C9H18BFO2

Molecular Weight

188.05 g/mol

IUPAC Name

2-(3-fluoropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C9H18BFO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3

InChI Key

PMAHLRZSXVKZME-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCF

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.5 ml (25 mmol) of borane-dimethyl sulphide (1:1) complex were dissolved in 50 ml of dimethoxyethane and the solution was cooled to 0° C. under nitrogen. 5.3 ml (52.5 mmol) of cyclohexene were then added. The solution was stirred at 0° C. for 15 minutes, then at room temperature for 1 hour and then cooled to -10° C. 1.6 g (27 mmol) of 3-fluoropropene were condensed and then added to the foregoing solution which was then stirred at room temperature under a dry ice condenser. After 1 hour the condenser was removed and stirring was continued for a further 1 hour. 3.9 g (52 mmol) of trimethylamine N-oxide were added and the solution was stirred for 1 hour. 3.1 g (26.3 mmol) of 2,3-dimethyl-2,3-butanediol were added and the solution was stirred for 16hours. The solution was evaporated and the residue was distilled. The distillate boiling at 35°-65° C./1 mm Hg was collected and purified by chromatography on silica gel using diethyl ether/ hexane (1:9)for the elution to give 1.67 g of 4,4,5,5-tetramethyl-2-(3-fluoropropyl)-1,3,2-dioxaborolane as a colourlessoil; 1H NMR (250 MHz, CDCl3) δ: 0.75-0.85 (m, 2 H), 1.25 (s, 12 H), 1.7-1.9 (m, 2 H), 4.28 (t, 1 H), 4.48 (t, 1 H).
Quantity
2.5 mL
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reactant
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50 mL
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solvent
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5.3 mL
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reactant
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1.6 g
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reactant
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3.9 g
Type
reactant
Reaction Step Four
Quantity
3.1 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

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